3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
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Overview
Description
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of 2-phenylacetic acid to obtain 2-bromophenylacetic acid. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used.
Major Products Formed
Oxidation: Formation of carboxylate salts or further oxidized derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the isoxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
- 3-(2-Fluorophenyl)-5-ethylisoxazole-4-carboxylic acid
- 3-(2-Iodophenyl)-5-ethylisoxazole-4-carboxylic acid
Uniqueness
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
SOPDWZDHHDCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
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